t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine

Neutrophil biology Inflammation GPCR pharmacology

FPR pharmacology studies frequently require selective blockade of FPR1 without confounding FPRL1 antagonism. Boc-MLF (CAS 67247-12-5) provides concentration-dependent, competitive FPR1 antagonism with a well-characterized EC50 of 0.63 μM for superoxide production inhibition, achieving >90% blockade at ≤10 μM while minimizing off-target FPRL1 effects. • Blocks fMLF-induced superoxide production (EC50 0.63 μM); near-complete inhibition at ≤10 μM • Nearly abolishes fMLF-stimulated primary granule exocytosis for degranulation studies • Dual FPR1/FPRL1 inhibition achievable at ≥25 μM for broader chemotactic signaling blockade Supplied as white to off-white solid, ≥98% purity, with full COA and HPLC documentation.

Molecular Formula C25H39N3O6S
Molecular Weight 509.7 g/mol
CAS No. 67247-12-5
Cat. No. B013294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butyloxycarbonyl-methionyl-leucyl-phenylalanine
CAS67247-12-5
SynonymsBOC-Met-Leu-Phe
Boc1 peptide
N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine
t-boc-MLP
t-butyloxycarbonyl-1-methionyl-1-leucyl-1-phenylatanine
t-butyloxycarbonyl-methionyl-leucyl-phenylalanine
Molecular FormulaC25H39N3O6S
Molecular Weight509.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C
InChIInChI=1S/C25H39N3O6S/c1-7-16(2)20(22(30)26-19(23(31)32)15-17-11-9-8-10-12-17)28-21(29)18(13-14-35-6)27-24(33)34-25(3,4)5/h8-12,16,18-20H,7,13-15H2,1-6H3,(H,26,30)(H,27,33)(H,28,29)(H,31,32)/t16?,18-,19-,20+/m0/s1
InChIKeyXOBRUPBUBNAFDI-BRLUZMBRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-MLF: FPR Antagonist Overview


t-Butyloxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF), also designated Boc-Met-Leu-Phe-OH, is a synthetic, N-terminally modified tripeptide derived from the prototypical chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF) [1]. This compound functions as a competitive antagonist at the formyl peptide receptor (FPR), a Gi-protein-coupled receptor primarily expressed on neutrophils and other phagocytic leukocytes [2]. By replacing the N-formyl group with a bulky t-butyloxycarbonyl (Boc) moiety, Boc-MLF retains high-affinity receptor binding but lacks the intrinsic efficacy required for receptor activation, thereby enabling it to block fMLF-induced cellular responses [3].

FPR antagonist tool with competitive orthosteric binding
Pure antagonist – no residual agonist activity
Designed for fMLF-mediated neutrophil response blockade

Boc-MLF: Risks of Unvalidated Substitution


Substituting Boc-MLF with other formyl peptide receptor (FPR) antagonists without rigorous quantitative justification introduces significant risk of confounding experimental outcomes. The FPR family (FPR1, FPR2/ALX, FPR3) exhibits complex ligand pharmacology, and the receptor selectivity profile of each antagonist is critically concentration-dependent. While Boc-MLF, Boc-FLFLF, and Cyclosporin H are all classified as FPR antagonists, they display divergent potency, selectivity windows, and functional antagonism profiles across distinct FPR-mediated responses such as superoxide production, granule exocytosis, and chemotaxis [1]. Furthermore, the competitive mechanism of Boc-MLF at the orthosteric binding site differs from the allosteric modulation or signaling bias exhibited by other antagonists, leading to non-equivalent blockade of downstream pathways [2].

Divergent selectivity & potency
FPR antagonists (Cyclosporin H, Boc-FLFLF, WRW4) exhibit distinct receptor subtype profiles and concentration-dependent windows; direct swap may alter experimental outcomes.
Mechanism mismatch
Orthosteric competitive antagonism by Boc-MLF differs from allosteric modulation or biased signaling of other antagonists, leading to non-equivalent pathway blockade.

Boc-MLF: Quantitative Differentiation Data


Functional Switch from Agonist to Pure Antagonist

The replacement of the N-formyl group in fMLF with a t-butyloxycarbonyl (Boc) group completely abolishes agonist activity while preserving high-affinity receptor binding. The target compound, Boc-MLF, exhibits no detectable agonist activity in human neutrophils, whereas the parent agonist fMLF induces robust superoxide production with an EC50 of approximately 5 μM in mouse neutrophils and elicits chemotaxis with an EC50 in the low nanomolar range [1]. This functional switch from a potent agonist to a pure antagonist is the foundational differentiation for Boc-MLF, enabling its use as a tool to competitively block fMLF-mediated responses without introducing confounding agonism [2].

Functional switch
Head-to-head
fMLF (agonist) EC50 ~5 µM vs Boc-MLF: no agonism
Complete loss of agonist efficacy ensures pure antagonist tool
Human neutrophil superoxide and chemotaxis assays
Neutrophil biology Inflammation GPCR pharmacology

Inhibition of fMLF-Induced Superoxide Production

Boc-MLF acts as a competitive antagonist of fMLF-induced superoxide production in human neutrophils with an EC50 value of 0.63 μM [1]. This value represents the concentration required to reduce the fMLF-stimulated superoxide generation by 50% in isolated human neutrophils. In contrast, the parent agonist fMLF itself does not inhibit superoxide production but rather stimulates it with an EC50 of approximately 5 μM [2]. This quantitative shift from agonist (fMLF) to antagonist (Boc-MLF) demonstrates the compound's functional utility as a tool for blocking FPR1-mediated oxidative burst.

Superoxide inhibition EC50
Reported
EC50 = 0.63 µM
Supports FPR1 blockade at sub-µM concentration
Antagonism of fMLF-induced superoxide in human neutrophils
Neutrophil activation Oxidative burst FPR1 antagonism

FPR1 Selectivity vs. Cyclosporin H

Both Boc-MLF and Cyclosporin H are potent FPR antagonists, but they differ fundamentally in chemical class and receptor selectivity profile. Boc-MLF is a peptide-based antagonist derived from the fMLF scaffold, whereas Cyclosporin H is a cyclic undecapeptide. In human neutrophils, Boc-MLF inhibits fMLF-induced superoxide production with an EC50 of 0.63 μM, while Cyclosporin H inhibits FMLP binding to HL-60 membranes with an IC50 of 0.7 μM [1]. Critically, Cyclosporin H maintains FPR selectivity at concentrations up to 10 μM, whereas Boc-MLF begins to exhibit partial antagonism of FPRL1 (FPR2) at higher concentrations [2]. This distinction is crucial for experiments requiring exclusive FPR1 blockade versus those where dual FPR1/FPR2 antagonism is acceptable or desired.

FPR1 selectivity vs. Cyclosporin H
Cross-study
Boc-MLF EC50 0.63 µM (FPR1); Cyclosporin H IC50 0.7 µM (FPR1). Selectivity diverges above 10 µM.
Similar FPR1 potency; Boc-MLF loses selectivity at elevated concentrations
Human neutrophils vs HL-60 membranes
FPR pharmacology Receptor selectivity Inflammation

Granule Exocytosis Blockade vs. Boc-FLFLF

Boc-MLF and Boc-FLFLF are both Boc-protected peptide antagonists of FPR1, but they differ in length, binding mode, and functional antagonism profile. Boc-MLF is a tripeptide that binds competitively to the orthosteric fMLF binding site, whereas Boc-FLFLF is a pentapeptide that may engage additional receptor contacts [1]. In functional assays, Boc-MLF almost completely blocks fMLF-stimulated primary granule exocytosis in human neutrophils, demonstrating near-complete inhibition of degranulation [2]. While quantitative head-to-head data for Boc-FLFLF in the same exocytosis assay are not available in the primary literature, Boc-FLFLF is reported to abolish FMLP-induced release of peptide leukotrienes, suggesting a distinct or overlapping functional profile [3].

Granule exocytosis vs. Boc-FLFLF
Class-level
Boc-MLF: near-complete blockade of primary granule exocytosis; Boc-FLFLF: distinct functional readout (leukotriene release).
Boc-MLF favored for degranulation pathway studies
Direct quantitative comparison not available
FPR1 antagonism Granule exocytosis Neutrophil degranulation

FPR1 vs. FPR2 Selectivity Compared to WRW4

Boc-MLF and WRW4 exhibit fundamentally different FPR subtype selectivity profiles. Boc-MLF preferentially inhibits FPR1-mediated signaling at low concentrations (≤10 μM), while higher concentrations (e.g., 25 μM) also block FPRL1 (FPR2) agonist-induced calcium responses, such as those elicited by serum amyloid A (SAA) [1]. In contrast, WRW4 is a selective antagonist of FPR2 signaling, inhibiting WKYMVm binding to FPR2 with an IC50 of 0.23 μM and showing minimal FPR1 antagonism at comparable concentrations [2]. This orthogonal selectivity makes Boc-MLF the appropriate choice for experiments requiring FPR1 blockade with minimal FPR2 interference at low doses, while WRW4 is essential for FPR2-specific studies.

FPR1 vs. FPR2 selectivity (WRW4)
Cross-study
Boc-MLF: FPR1-selective ≤10 µM, FPR2 activity at 25 µM. WRW4: FPR2-selective (IC50 0.23 µM), minimal FPR1.
Orthogonal selectivity dictates specific research use
Calcium response and binding assays
FPR1/FPR2 selectivity Calcium signaling Inflammation

Impact of C-Terminal Modification on Pharmacokinetics

Modification at the C-terminus of fMLF-based peptides significantly impacts both functional activity and metabolic stability. Boc-MLF possesses a free C-terminal carboxylic acid, whereas analogs such as fMLF-OMe contain a methyl ester. Studies demonstrate that while N-Boc tetrapeptides maintain efficient chemotactic antagonist activity, C-terminal modifications (e.g., methyl ester) can alter solubility, stability toward carboxypeptidases, and retention time in biological matrices [1]. Specifically, the free acid form (Boc-MLF) exhibits different solubility characteristics compared to methyl ester analogs, with Boc-MLF being soluble to 2 mg/mL in DMSO and partly miscible in water, whereas methyl esters often show enhanced organic solubility but reduced aqueous solubility .

C-terminal modification effect
Class-level
Free acid (Boc-MLF): DMSO soluble (2 mg/mL), partly miscible in water. Methyl esters alter solubility and carboxypeptidase stability.
Free acid form supports aqueous biological assay preparation
Solubility and stability properties to verify
Peptide stability Pharmacokinetics Ex vivo assays

Boc-MLF: Validated Application Scenarios


FPR1-Mediated Neutrophil Oxidative Burst Inhibition

Boc-MLF is optimally employed to selectively block FPR1-mediated superoxide production in human neutrophils at concentrations ≤10 μM. The EC50 of 0.63 μM for inhibiting fMLF-induced superoxide production [1] enables researchers to achieve >90% inhibition of FPR1-driven oxidative burst while minimizing off-target FPRL1 antagonism, which becomes significant only at concentrations >10 μM [2]. This application is particularly suited for studies investigating the specific contribution of FPR1 to neutrophil-mediated tissue damage in inflammatory disease models, where superoxide production is a key pathological mediator.

Blockade of Neutrophil Primary Granule Exocytosis

For experiments requiring near-complete inhibition of neutrophil primary granule exocytosis, Boc-MLF is the antagonist of choice. The compound almost completely blocks fMLF-stimulated primary granule exocytosis [1], making it an essential tool for dissecting the role of FPR1 in the release of antimicrobial proteins (e.g., myeloperoxidase, elastase) and their contribution to host defense and inflammatory pathology. This application is directly supported by the quantitative evidence of near-total blockade of degranulation.

Competitive Antagonism in fMLF Analog SAR Studies

Boc-MLF serves as a critical reference antagonist in SAR studies aimed at developing novel FPR1 modulators. Its well-defined competitive binding to the orthosteric fMLF binding site [1] and its EC50 of 0.63 μM in functional assays [2] provide a benchmark against which new analogs can be compared. Furthermore, its tripeptide scaffold offers a synthetically tractable starting point for further chemical modifications, enabling the exploration of substitutions that may enhance potency, selectivity, or pharmacokinetic properties.

Dual FPR1/FPRL1 Blockade for Broad-Spectrum Inhibition

When experimental designs require simultaneous inhibition of both FPR1 and FPRL1 signaling, Boc-MLF can be used at concentrations ≥25 μM. At this concentration range, Boc-MLF blocks FPRL1-agonist SAA-induced calcium responses in addition to its potent FPR1 antagonism [1]. This application is valuable for studies investigating the combined contributions of multiple FPR family members to complex inflammatory processes, such as neutrophil recruitment and activation in response to diverse chemoattractant signals.

Application
Selection Property
Validation Focus
FPR1 oxidative burst inhibition
FPR1-selective antagonism at low micromolar doses
Superoxide production in human neutrophils
Neutrophil degranulation blockade
Near-complete inhibition of primary granule exocytosis
Myeloperoxidase / elastase release assays
fMLF analog SAR studies
Orthosteric binding to fMLF site
Potency and selectivity benchmarking against Boc-MLF
Dual FPR1/FPRL1 blockade
Broad FPR family antagonism at elevated doses
FPRL1 SAA-induced calcium response assays

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